
9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of a boron atom integrated into an anthracene framework, with a 2,4,6-trimethylphenyl group attached to the boron atom. The incorporation of boron into the aromatic system imparts distinct photophysical and chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene typically involves the reaction of 9-bromoanthracene with a boronic ester or boronic acid derivative of 2,4,6-trimethylphenyl. The reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is conducted at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced boron species.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or other reduced boron species.
Substitution: Functionalized aromatic derivatives.
科学的研究の応用
9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent, although this area is still under research.
Industry: Utilized in the development of advanced materials, including polymers and composites, where its unique properties can enhance performance.
作用機序
The mechanism by which 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene exerts its effects is primarily related to its electronic structure. The boron atom in the compound can participate in various electronic interactions, influencing the compound’s reactivity and stability. The aromatic system allows for delocalization of electrons, which can enhance the compound’s photophysical properties. Molecular targets and pathways involved in its action are often related to its ability to interact with other molecules through π-π interactions and hydrogen bonding.
類似化合物との比較
9-Phenyl-9-bora-anthracene: Lacks the trimethyl groups, resulting in different electronic and steric properties.
9-(2,4,6-Trimethylphenyl)-9-bora-fluorene: Similar structure but with a fluorene backbone instead of anthracene, leading to different photophysical properties.
9-(2,4,6-Trimethylphenyl)-9-bora-phenanthrene: Another similar compound with a phenanthrene backbone, offering different reactivity and stability.
Uniqueness: 9-(2,4,6-Trimethyl-phenyl)-9,10-dihydro-9-bora-anthracene stands out due to its specific combination of a boron atom within an anthracene framework and the presence of the 2,4,6-trimethylphenyl group. This unique structure imparts distinct photophysical properties, making it particularly valuable in optoelectronic applications and as a fluorescent probe.
特性
CAS番号 |
33586-37-7 |
|---|---|
分子式 |
C22H21B |
分子量 |
296.2 g/mol |
IUPAC名 |
5-(2,4,6-trimethylphenyl)-10H-benzo[b][1]benzoborinine |
InChI |
InChI=1S/C22H21B/c1-15-12-16(2)22(17(3)13-15)23-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)23/h4-13H,14H2,1-3H3 |
InChIキー |
MXKISKWLZYHBDE-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC=CC=C2CC3=CC=CC=C31)C4=C(C=C(C=C4C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


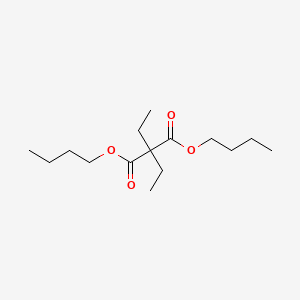
![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
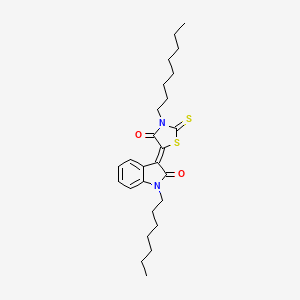
![8-[3-(dimethylamino)propylamino]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967903.png)


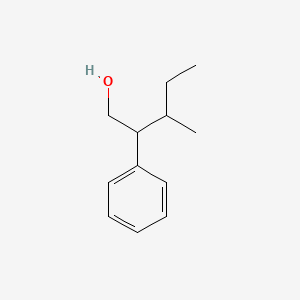
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967923.png)
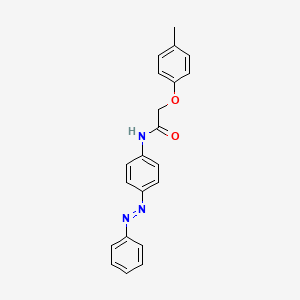
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
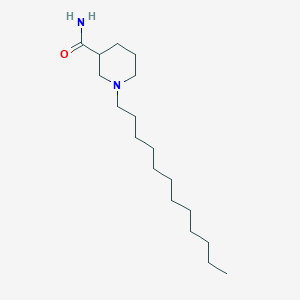
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
